4-Bromo-2-(methylsulfonyl)benzaldehyde
Overview
Description
4-Bromo-2-(methylsulfonyl)benzaldehyde is a compound that has not been directly described in the provided abstracts. However, related compounds and methodologies that could potentially be applied to its synthesis and analysis have been discussed. For instance, the synthesis of substituted 2-bromobenzaldehydes using palladium-catalyzed ortho-bromination has been described, which could be relevant to the synthesis of 4-Bromo-2-(methylsulfonyl)benzaldehyde . Additionally, the structural analysis of a related compound, 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran, provides insights into the potential molecular structure and interactions that could be expected for 4-Bromo-2-(methylsulfonyl)benzaldehyde .
Synthesis Analysis
The synthesis of related brominated compounds has been achieved through various methods. For example, the use of bromodimethylsulfonium bromide as a catalyst in the synthesis of methyl 2-deoxy-4,6-O-benzylidene galactopyranoside from galactal is one such method . Additionally, the selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation has been applied to the synthesis of substituted 2-bromobenzaldehydes . These methods could potentially be adapted for the synthesis of 4-Bromo-2-(methylsulfonyl)benzaldehyde.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex, with various intermolecular interactions. For instance, the title compound in abstract exhibits a dihedral angle between the 4-bromophenyl ring and the benzofuran plane, as well as intermolecular hydrogen and halogen bonds. These structural features could be similar in 4-Bromo-2-(methylsulfonyl)benzaldehyde, considering the presence of a bromophenyl group.
Chemical Reactions Analysis
The reactivity of brominated compounds can be diverse. In the case of 4-Bromo-2-(methylsulfonyl)benzaldehyde, one could expect it to participate in reactions typical of aldehydes, such as nucleophilic addition or condensation reactions. The bromine atom may also facilitate further functionalization through substitution reactions. The derivatization of carboxylic acids using a bromophenacyl reagent, as described in abstract , is an example of the chemical reactivity of brominated compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Bromo-2-(methylsulfonyl)benzaldehyde are not directly reported, related compounds provide some context. For example, the crystal structure, vibrational spectroscopy, and electronic properties of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide have been studied, revealing various intermolecular interactions and spectroscopic characteristics . These findings could be indicative of the types of analyses that would be relevant for 4-Bromo-2-(methylsulfonyl)benzaldehyde, such as X-ray crystallography, vibrational spectroscopy (FT-IR, FT-Raman), and computational studies (DFT calculations).
Scientific Research Applications
Synthesis and Chemical Reactions
- 4-Bromo-2-(methylsulfonyl)benzaldehyde is involved in various chemical synthesis processes. For instance, it is used in the synthetic process of other compounds like 3,4,5-trimethoxy benzaldehyde, showcasing its role in complex chemical reactions (Feng, 2002).
- It is also a key substance in the study of solubility modeling in different organic solvents, providing valuable insights for chemical engineering and pharmaceutical applications (Cong et al., 2016).
Biological and Pharmaceutical Applications
- The compound has been studied for its potential use in the development of Na+/H+ antiporter inhibitors, which could have implications in treating cardiac conditions like acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).
Applications in Organic Chemistry
- In organic chemistry, 4-Bromo-2-(methylsulfonyl)benzaldehyde is used in the synthesis of various complex organic compounds. For example, it is involved in the enzymatic resolution of certain amino acids, which are precursors for antibiotics like thiamphenicol and florfenicol (Kaptein et al., 1998).
Material Science and Chemistry
- The compound plays a role in material science and advanced chemistry studies, such as in the preparation and reaction studies of brominated pyrrole derivatives (Anderson & Lee, 1965).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-bromo-2-methylsulfonylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXMXSSAUZKLCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375527 | |
Record name | 4-Bromo-2-(methylsulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(methylsulfonyl)benzaldehyde | |
CAS RN |
849035-77-4 | |
Record name | 4-Bromo-2-(methylsulfonyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849035-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(methylsulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 849035-77-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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